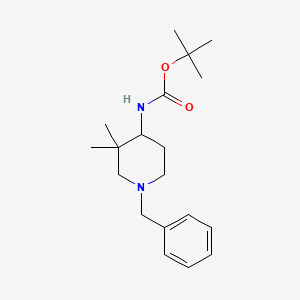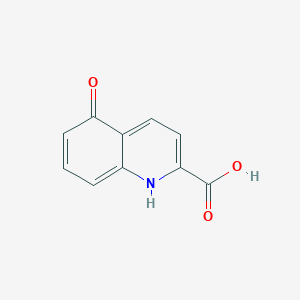
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL typically involves the reaction of appropriate phosphorus-containing precursors under controlled conditions. One common method is the reaction of phosphorus oxychloride with a suitable alcohol in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can substitute the chlorine atom in the compound.
Major Products Formed: The reactions of this compound can yield a variety of products, including phosphates, phosphites, and other derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound is used as a reagent for the synthesis of various phosphorus-containing compounds. It is particularly useful in the formation of phosphoramidates and phosphonates.
Biology: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL is employed in biological research for labeling and tracking biological molecules. It can be used to modify nucleotides and other biomolecules for study.
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound finds applications in the production of flame retardants, plasticizers, and other industrial chemicals. Its unique properties make it suitable for enhancing the performance and safety of various materials.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also participate in phosphorylation reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound is structurally similar but contains a chlorine atom, making it more reactive in certain conditions.
Phosphoramidates: These compounds share similar phosphorus-containing structures and are used in similar applications.
Uniqueness: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable tool in both research and industry.
Propriétés
IUPAC Name |
2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O3P/c1-5(2)6(3,4)9-10(7)8-5/h7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVCUEQIXRYFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OP(O1)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459369 |
Source


|
| Record name | 1,3,2-Dioxaphospholane, 2-hydroxy-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58954-06-6 |
Source


|
| Record name | 1,3,2-Dioxaphospholane, 2-hydroxy-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl benzo[b]thiophen-6-ylcarbamate](/img/structure/B8047958.png)

![tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8047979.png)








